molecular formula C7H8N2O3 B7967601 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid

5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid

Cat. No.: B7967601
M. Wt: 168.15 g/mol
InChI Key: HMEMCWOEWUSAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid typically involves the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydropyridazine-3-carboxylic acid, followed by oxidation to yield the desired product . The reaction conditions often include the use of bromine as an oxidizing agent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions: 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Bromine or other halogenating agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyridazine derivatives, while reduction could produce dihydropyridazine compounds .

Scientific Research Applications

5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions that modulate its activity .

Comparison with Similar Compounds

  • 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid
  • Oxolinic acid
  • 1,6-Dihydro-6-oxopyridazine-3-carboxylic acid monohydrate

Comparison: 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

IUPAC Name

5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-4-3-5(7(11)12)8-9-6(4)10/h3H,2H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEMCWOEWUSAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.